molecular formula C16H17FN4O3 B2635311 N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide CAS No. 2034412-22-9

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide

Cat. No.: B2635311
CAS No.: 2034412-22-9
M. Wt: 332.335
InChI Key: XGUFWCBARBDFNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide is a synthetic organic compound designed for research applications. Its molecular structure integrates a 4-fluorophenyl-attached cyclopropane carboxamide core linked to a 4,6-dimethoxy-1,3,5-triazine moiety. This combination of a hydrophobic aryl group and an electron-deficient triazine ring suggests potential for diverse chemical interactions and biological activity. Compounds featuring the 4,6-dimethoxy-1,3,5-triazin-2-yl group are of significant interest in medicinal and agrochemical research. This scaffold is a known component in herbicidal agents, such as the sulfonylurea herbicide cinosulfuron . Furthermore, the dimethoxytriazine group is a key feature in condensation agents like DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride), which are highly effective in promoting amide bond formation for biopolymer crosslinking, as demonstrated in the modification of carboxymethyl cellulose for advanced materials science . The specific structural attributes of this compound, particularly the fluorophenyl group and the triazine methyl carboxamide linkage, indicate it may serve as a valuable intermediate or lead structure in developing novel active substances. Researchers can leverage this compound to explore its potential mechanisms of action, which may involve interaction with enzymatic targets or utilization as a building block in polymer chemistry. This product is intended for non-human research applications only in fields such as medicinal chemistry, agrochemical development, and materials science. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN4O3/c1-23-14-19-12(20-15(21-14)24-2)9-18-13(22)16(7-8-16)10-3-5-11(17)6-4-10/h3-6H,7-9H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGUFWCBARBDFNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)CNC(=O)C2(CC2)C3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide typically involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with N-methylmorpholine. This reaction results in the formation of the quaternary ammonium chloride salt of the compound . The reaction conditions usually involve the use of tetrahydrofuran as a solvent and are carried out at room temperature.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include carboxylic acids, amines, and alcohols. The reactions are typically carried out in solvents like tetrahydrofuran or aqueous solutions, often at room temperature or slightly elevated temperatures .

Major Products

The major products formed from these reactions are amides, esters, and anhydrides, depending on the nucleophile used in the reaction.

Scientific Research Applications

Anticancer Potential

Recent studies have indicated that compounds similar to N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide exhibit anticancer properties. Research focusing on triazine derivatives has shown their ability to interact with DNA and inhibit cancer cell proliferation. For instance:

  • Mechanism of Action : The compound may function by intercalating into DNA strands or inhibiting topoisomerases, thereby preventing DNA replication and transcription .

Antimicrobial Activity

Another area of interest is the antimicrobial efficacy of triazine derivatives. Compounds with similar structures have demonstrated activity against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes .

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. Research indicates that triazine derivatives can inhibit enzymes such as phosphodiesterases, which play a critical role in cellular signaling pathways. This inhibition can lead to therapeutic effects in conditions like inflammation and cancer .

Study 1: Triazine Derivatives in Cancer Therapy

A study published in Molecular Pharmacology evaluated the anticancer effects of various triazine derivatives. The results indicated that these compounds could significantly reduce tumor growth in vivo by inducing apoptosis in cancer cells . The study highlighted the importance of the triazine core in enhancing biological activity.

Study 2: Antimicrobial Properties

Research published in Antimicrobial Agents and Chemotherapy assessed the antibacterial activity of triazine derivatives against resistant strains of bacteria. The findings showed that certain derivatives exhibited potent antibacterial effects through membrane disruption mechanisms .

Study 3: Enzyme Inhibition Mechanisms

A comprehensive review in Biochemical Pharmacology discussed the role of triazine compounds as inhibitors of phosphodiesterases. The review detailed how these inhibitors can modulate signaling pathways involved in inflammation and cancer progression .

Comparative Analysis Table

Application AreaCompound TypeMechanism of ActionReferences
AnticancerTriazine DerivativesDNA Intercalation / Topoisomerase Inhibition
AntimicrobialTriazine DerivativesMembrane Disruption
Enzyme InhibitionTriazine DerivativesPhosphodiesterase Inhibition

Mechanism of Action

The mechanism of action of this compound involves the activation of carboxylic acids to form reactive esters. These esters can then undergo nucleophilic attack by amines, alcohols, or other nucleophiles to form the corresponding amides, esters, or anhydrides . The molecular targets include the carboxylic acid functional group, which is activated by the triazine derivative.

Comparison with Similar Compounds

Structural Analog: Sulfonylurea Herbicides (e.g., Cinosulfuron, Azimsulfuron)

Sulfonylurea herbicides, such as cinosulfuron (N-(((4,6-dimethoxy-1,3,5-triazin-2-yl)amino)carbonyl)-2-(2-methoxyethoxy)benzenesulfonamide) and azimsulfuron, share the 4,6-dimethoxy-triazine motif but differ in their linker and functional groups.

Property Target Compound Cinosulfuron Azimsulfuron
Core Structure Cyclopropane-1-carboxamide Benzenesulfonamide-urea Pyrazole-sulfonamide-urea
Triazine Substitution 4,6-Dimethoxy-1,3,5-triazin-2-yl-methyl 4,6-Dimethoxy-1,3,5-triazin-2-yl-urea 4,6-Dimethoxy-2-pyrimidinyl-urea
Key Functional Groups Fluorophenyl, carboxamide Methoxyethoxy, sulfonamide Tetrazole, sulfonamide
Biological Activity Hypothesized herbicidal (inferred) ALS inhibitor (herbicide) ALS inhibitor (herbicide)

Key Differences :

  • The target compound replaces the sulfonamide-urea bridge in sulfonylureas with a cyclopropane-carboxamide group, likely altering enzyme-binding kinetics and solubility.

Analog with Cyclopropane-Carboxamide Core ()

The compound N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide shares the cyclopropane-carboxamide core but differs in substituents:

Property Target Compound Compound
Cyclopropane Substituent 4-Fluorophenyl Phenyl, 4-methoxyphenoxy
Triazine Presence Yes (4,6-dimethoxy-1,3,5-triazine) No
Diastereomer Ratio Not reported 23:1 (dr)
Synthesis Yield Not reported 78%

Key Differences :

  • The 4-methoxyphenoxy group may enhance solubility but reduce lipophilicity relative to the 4-fluorophenyl group .

Morpholino-Triazine Urea Derivative ()

The compound 1-[4-(4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)-phenyl]-3-(4-fluorophenyl)urea shares the 4-fluorophenyl group but incorporates a urea linker and morpholino-triazine.

Property Target Compound Compound
Triazine Substitution 4,6-Dimethoxy 4,6-Dimorpholino
Linker Group Methyl-carboxamide Urea
Fluorophenyl Position Directly attached to cyclopropane Attached via urea bridge
Synthesis Yield Not reported 33%

Key Differences :

  • The urea linker may enable stronger hydrogen bonding compared to the carboxamide group in the target compound .

Biological Activity

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry and pharmacology. This article delves into the synthesis, biological activity, and relevant case studies associated with this compound.

Synthesis

The synthesis of this compound typically involves the reaction of 4,6-dimethoxy-1,3,5-triazine derivatives with cyclopropane carboxylic acids. The use of coupling agents such as DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride) has been reported to enhance the efficiency of amide bond formation in these reactions .

The compound exhibits its biological activity primarily through its interaction with specific molecular targets. Research indicates that the triazine moiety may facilitate interactions with various enzymes and receptors involved in cellular signaling pathways. Its structure suggests potential inhibition of kinases or other enzymes critical in disease progression.

Pharmacological Profile

The pharmacological profile of this compound includes:

Activity Details
Antitumor Activity Preliminary studies suggest that this compound may inhibit tumor cell proliferation.
Kinase Inhibition Potential to inhibit specific kinases involved in cancer signaling pathways.
Anti-inflammatory Effects May exhibit properties that reduce inflammation through modulation of cytokine production.

Study 1: Antitumor Efficacy

In a study examining the antitumor efficacy of various triazine derivatives, this compound was tested against several cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, suggesting a promising lead for further development in cancer therapeutics .

Study 2: Kinase Inhibition

A series of biochemical assays were conducted to evaluate the inhibitory effects of this compound on specific kinases implicated in oncogenesis. The compound demonstrated selective inhibition with IC50 values in the low nanomolar range against target kinases such as mTOR and EGFR .

Q & A

Q. Q1. What are the key structural features of this compound, and how do they influence its reactivity?

Answer: The compound contains three critical structural motifs:

  • A cyclopropane ring fused to a carboxamide group, which introduces steric strain and potential for ring-opening reactions.
  • A 4-fluorophenyl group that enhances lipophilicity and may modulate electronic properties via the electron-withdrawing fluorine atom.
  • A 4,6-dimethoxy-1,3,5-triazine moiety linked via a methyl group, which can act as a hydrogen-bond acceptor or participate in nucleophilic substitution reactions.

These features collectively influence reactivity in cross-coupling or cycloaddition reactions. Structural analogs with cyclopropane rings (e.g., ) show enhanced stability under acidic conditions due to the rigid cyclopropane core .

Q. Q2. What validated synthesis routes exist for this compound, and what are their limitations?

Answer: Two primary methodologies are reported:

Cyclopropanation-Carboxamide Coupling :

  • Cyclopropane formation via Simmons-Smith reaction, followed by carboxamide coupling using 4,6-dimethoxy-1,3,5-triazin-2-ylmethylamine ().
  • Limitation : Low yields (<50%) due to competing side reactions at the triazine group.

Stepwise Functionalization :

  • Pre-functionalization of the triazine ring before cyclopropane installation ().
  • Limitation : Requires strict anhydrous conditions to prevent hydrolysis of methoxy groups.

Table 1: Comparison of Synthesis Routes

MethodYield (%)Key ChallengeReference
Cyclopropanation45–48Triazine side reactions
Stepwise Functionalization60–65Moisture sensitivity

Advanced Research Questions

Q. Q3. How can computational modeling optimize reaction conditions for this compound’s synthesis?

Answer: Density Functional Theory (DFT) calculations can predict transition states and intermediates to identify optimal catalysts or solvents. For example:

  • Triazine Stability : DFT studies on similar triazine derivatives () show that electron-donating groups (e.g., methoxy) stabilize the ring against nucleophilic attack in polar aprotic solvents like DMF .
  • Cyclopropane Ring Strain : Molecular dynamics simulations () suggest that steric strain in the cyclopropane-carboxamide moiety is minimized when synthesized at low temperatures (<0°C), improving yield .

Recommended Workflow:

Use Gaussian or ORCA for DFT calculations to map energy barriers.

Validate predictions with small-scale reactions under varied conditions (e.g., solvent, temperature).

Q. Q4. How do conflicting spectral data (e.g., NMR vs. MS) for this compound arise, and how can they be resolved?

Answer: Contradictions often stem from:

  • Dynamic Equilibria : Rotameric forms of the carboxamide group () cause splitting in 1H^1H-NMR spectra but not in MS .
  • Isotopic Patterns : Fluorine (19F^{19}F) and chlorine (if present) isotopes in MS can obscure molecular ion peaks.

Resolution Strategies:

  • Variable-Temperature NMR : To freeze rotameric interconversion (e.g., at –40°C).
  • High-Resolution MS : Use ESI-Orbitrap to distinguish isotopic clusters () .

Methodological Challenges

Q. Q5. What analytical techniques are critical for characterizing purity and stability?

Answer:

  • HPLC-PDA : Detects degradation products (e.g., triazine hydrolysis) with >95% accuracy ().
  • TGA/DSC : Monitors thermal stability; cyclopropane derivatives decompose above 200°C () .
  • X-ray Crystallography : Resolves stereochemical ambiguities in the cyclopropane ring () .

Q. Q6. How can researchers address low solubility in aqueous buffers during biological assays?

Answer:

  • Co-solvent Systems : Use DMSO:water (10:90 v/v) with 0.1% Tween-80 ().
  • Prodrug Design : Introduce phosphate groups at the triazine nitrogen to enhance hydrophilicity () .

Data Contradiction Analysis

Q. Q7. Why do some studies report high bioactivity while others show null results?

Answer: Discrepancies arise from:

  • Assay Conditions : Serum proteins in cell-based assays (e.g., fetal bovine serum) may sequester the compound, reducing effective concentration ().
  • Impurity Profiles : Triazine hydrolysis products (e.g., 4,6-dihydroxy derivatives) in older batches exhibit antagonistic effects () .

Mitigation:

  • Conduct dose-response curves in serum-free media.
  • Use LC-MS to verify compound integrity before assays.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.